molecular formula C24H19FN4O3 B14977406 1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B14977406
M. Wt: 430.4 g/mol
InChI Key: PXUBGKVTMZQMNJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with additional substituents such as a dimethoxyphenyl group and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Quinazoline Formation: The quinazoline moiety is often constructed through a condensation reaction between anthranilic acid derivatives and formamide or its equivalents.

    Coupling Reactions: The dimethoxyphenyl and fluorobenzyl groups are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced triazole derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may have applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects through:

    Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity, leading to downstream effects on metabolic pathways.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Ion Channel Modulation: It may affect the function of ion channels, altering the flow of ions across cell membranes and impacting cellular excitability.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-4-benzyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Lacks the fluorine substituent, which may affect its biological activity and pharmacokinetic properties.

    1-(3,4-Dimethoxyphenyl)-4-(4-chlorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a chlorine substituent instead of fluorine, potentially altering its reactivity and interactions with molecular targets.

    1-(3,4-Dimethoxyphenyl)-4-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Features a methyl group instead of fluorine, which may influence its chemical and biological properties.

Properties

Molecular Formula

C24H19FN4O3

Molecular Weight

430.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

InChI

InChI=1S/C24H19FN4O3/c1-31-20-12-9-16(13-21(20)32-2)22-26-27-24-28(14-15-7-10-17(25)11-8-15)23(30)18-5-3-4-6-19(18)29(22)24/h3-13H,14H2,1-2H3

InChI Key

PXUBGKVTMZQMNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC

Origin of Product

United States

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